11beta-Chloromethylestradiol

Description

Contextualization within Steroidal Estrogen Ligand Research

The study of steroidal estrogen ligands is fundamental to understanding a vast array of physiological processes, including reproductive development, bone maintenance, and cardiovascular health. bmbreports.org Estradiol (B170435), the primary endogenous estrogen, exerts its effects by binding to and activating the ER, a nuclear hormone receptor that functions as a ligand-activated transcription factor. bmbreports.org Much of the research in this area focuses on designing and synthesizing novel ligands to either mimic (agonists) or block (antagonists) the effects of estradiol. These synthetic ligands are crucial for developing therapies for hormone-dependent cancers, such as certain types of breast cancer, and for managing menopausal symptoms. aacrjournals.org

11β-CME2 distinguishes itself within this landscape due to its exceptionally high binding affinity for the ER. wikipedia.org The introduction of a chloromethyl group at the 11β position of the estradiol scaffold dramatically enhances its affinity, making it one of the most potent ER ligands known. nih.gov This high affinity is a key feature that has driven its use in specialized research applications.

Rationale for Advanced Academic Investigation of 11beta-Chloromethylestradiol

The primary impetus for the extensive academic investigation of 11β-CME2 stems from its potential as an affinity labeling agent. wikipedia.org Affinity labels are molecules designed to bind specifically and covalently to a target protein, thereby providing a means to identify and characterize the protein's binding site. wikipedia.org Initially, it was hypothesized that the chloromethyl group of 11β-CME2 would form a covalent bond with a nucleophilic amino acid residue within the ER's ligand-binding pocket. wikipedia.org

Subsequent research, however, revealed that the binding of 11β-CME2 to the ER is fully reversible, albeit with a very slow dissociation rate. wikipedia.orgnih.gov While it did not function as a true covalent label, its remarkably high affinity and slow dissociation kinetics made it an excellent tool for other applications. nih.gov Researchers have leveraged these properties to:

Radiolabel and quantify ERs: The high affinity allows for the development of radiolabeled versions of 11β-CME2 (e.g., with tritium (B154650) or iodine-125) to accurately measure the concentration of ERs in tissue samples and cell extracts. wikipedia.orgnih.gov This is particularly valuable in the context of breast cancer, where ER status is a critical prognostic and predictive biomarker. aacrjournals.orgrsna.org

Study ER dynamics and conformation: The stable complex formed between 11β-CME2 and the ER facilitates studies on receptor dimerization and conformational changes that are essential for its transcriptional activity. bmbreports.orgoup.com The slow dissociation provides a longer window to observe these dynamic events. nih.gov

Characterize altered ER forms: In some instances, cancer cells can express mutant or variant forms of the ER that may have a lower affinity for natural estrogens. The high affinity of 11β-CME2 and its derivatives makes them capable of detecting and quantifying these altered receptors. nih.gov

Interactive Data Table: Comparative Binding Affinities for the Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Reference |

| This compound (11β-CME2) | 230 - 3320 | wikipedia.org |

| Estradiol | 100 | aacrjournals.org |

| 11beta-Bromomethylestradiol (BME) | 15 | aacrjournals.org |

| Z-17alpha-(2-iodovinyl)-11beta-chloromethyl estradiol-17beta (Z-CMIV) | 1008 | nih.gov |

| E-17alpha-(2-iodovinyl)-11beta-chloromethyl estradiol-17beta (E-CMIV) | 820 | nih.gov |

Interactive Data Table: Dissociation Kinetics from the Estrogen Receptor

| Compound | Dissociation Rate Constant (min⁻¹) at 30°C | Dissociation Pattern | Reference |

| This compound | 1.3 x 10⁻³ | Slow, single phase | nih.gov |

| Estradiol | 16.7 x 10⁻³ (slower component) | Biphasic | nih.gov |

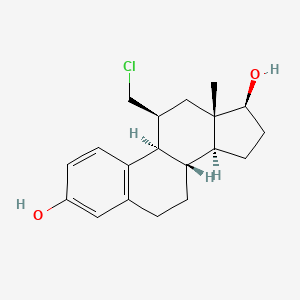

Structure

3D Structure

Properties

CAS No. |

71794-60-0 |

|---|---|

Molecular Formula |

C19H25ClO2 |

Molecular Weight |

320.9 g/mol |

IUPAC Name |

(8S,9R,11S,13S,14S,17S)-11-(chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H25ClO2/c1-19-9-12(10-20)18-14-5-3-13(21)8-11(14)2-4-15(18)16(19)6-7-17(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9-10H2,1H3/t12-,15+,16+,17+,18-,19+/m1/s1 |

InChI Key |

CADGCTOWBAPSFQ-OQFXVXKWSA-N |

SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCl |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCl |

Canonical SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCl |

Synonyms |

11 beta-chloromethylestradiol 11-beta-chloromethyl-estradiol Org 4333 Org-4333 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 11beta Chloromethylestradiol

Historical Development of Synthetic Routes to 11beta-Chloromethylestradiol

The initial development of synthetic pathways to 11β-Chloromethylestradiol, also known by its developmental code Org 4333, was a significant step in the exploration of potent estrogen agonists. Early research described two distinct synthetic routes to produce 11β-chloromethylestra-1,3,5(10)-trien-3,17β-diol. nih.gov These foundational methods established the feasibility of introducing the key chloromethyl group at the 11β-position of the estradiol (B170435) scaffold, paving the way for further investigation into its biological activities as a potent, irreversibly binding estrogen agonist. nih.gov

Recent Advances and Novel Approaches in this compound Synthesis

More recent synthetic efforts have focused on creating derivatives of 11β-Chloromethylestradiol with enhanced properties for specific applications, such as receptor imaging. A notable novel route was developed for the synthesis of the E and Z isomers of 11β-chloromethyl-17α-iodovinyl-estradiol (CMIV). nih.gov This pathway represents a modification of earlier schemes for estrogen receptor ligands. google.com

A common starting material for these syntheses is 3,11β-dihydroxy estra-1,3,5(10)-triene 17-one 17-ethylene ketal. google.com The synthesis involves a series of steps, including protection of the 3-hydroxyl group (e.g., as a benzyloxy ether), modification at the 11-position, and subsequent elaboration at the 17-position. google.com For instance, the synthesis of iodovinyl derivatives involves the creation of a 17α-ethynyl group, which is then converted to a tributylstannylvinyl precursor, followed by a radioiododestannylation reaction to introduce the iodine atom. google.comresearchgate.net These advanced methods allow for the efficient and stereoselective production of complex analogs.

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis, a reaction or sequence of reactions that produces stereoisomeric products in unequal amounts, is crucial in the preparation of steroid derivatives, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. rsc.org In the context of 11β-Chloromethylestradiol, controlling the stereochemistry at the 11-position is paramount, as the β-configuration is essential for its high-affinity interaction with the estrogen receptor. researchgate.net

The synthesis of isomers often focuses on other chiral centers in the molecule, such as the 17-position. For example, a novel route was specifically designed for the synthesis of the two geometric isomers of 11β-chloromethyl-17α-iodovinyl-estradiol, designated E-CMIV and Z-CMIV. nih.gov The stereoselectivity of the radioiodination step to produce these isomers can be controlled by using the corresponding tributylstannyl precursors, which allows for the specific formation of either the E or Z isomer. researchgate.net The Z-isomer, in particular, has been identified as having the preferable configuration for the development of compounds for estrogen receptor detection due to its higher in vivo uptake by target tissues. researchgate.net

Design and Synthesis of Radiolabeled this compound Derivatives for Receptor Studies

Radiolabeled derivatives of 11β-Chloromethylestradiol and its analogs are invaluable tools for studying estrogen receptor distribution, binding kinetics, and for the in vivo imaging of estrogen-receptor-positive tumors using techniques like Positron Emission Tomography (PET). nih.govrsna.org

One of the earliest radiolabeling efforts involved the preparation of tritium-labeled ([³H]) 11β-Chloromethylestradiol. nih.gov This was achieved through the metal hydride reduction of the corresponding 17-keto derivative. nih.gov This tritiated ligand was instrumental in early affinity labeling experiments and in determining the dissociation kinetics from the estrogen receptor. nih.gov

For imaging applications, isotopes such as Iodine-123, Iodine-125, and Carbon-11 are commonly used. researchgate.netnih.gov A prominent example is [¹²³I]Z-CMIV (Z-17α-iodovinyl-11β-chloromethyl-estradiol), which has been shown to selectively accumulate in ER-positive tumors. researchgate.net The synthesis of such radioiodinated compounds is often accomplished via radioiododestannylation of a non-radioactive tributylstannyl precursor, a method that allows for high efficiency and stereoselectivity. researchgate.net The development of these radiotracers may provide a non-invasive method to assess estrogen receptor status in primary and metastatic breast cancers. rsna.org

Table 1: Selected Radiolabeled Derivatives of this compound and Analogs

| Compound/Analog Name | Isotope | Synthetic Precursor/Method | Application | Reference(s) |

| [³H]11β-Chloromethylestradiol | ³H | Metal hydride reduction of 17-keto derivative | Affinity labeling, receptor binding kinetics | nih.gov |

| [¹²³I]Z-CMIV | ¹²³I | Radioiododestannylation of (Z)-17α-tributylstannylvinyl-11β-chloromethylestradiol | Scintigraphic imaging of ER-positive tumors | researchgate.netresearchgate.net |

| [¹²⁵I]Z-CMIV | ¹²⁵I | Radioiododestannylation of stannyl (B1234572) precursor | Investigating binding to altered ER forms | nih.gov |

| 11β-Substituted Estradiols | ¹¹C | N/A (Proposed) | Potential probes for PET imaging | nih.gov |

Synthetic Strategies for this compound Analogs and Pro-ligands

The core structure of 11β-Chloromethylestradiol serves as a template for the synthesis of a wide range of analogs and pro-ligands designed to modulate estrogen receptor activity. The 11β-position is particularly tolerant to substitution, and the introduction of various functional groups at this site can systematically alter the compound's biological profile, often converting a potent agonist into a selective antagonist. researchgate.netmdpi.com

Synthetic strategies often focus on introducing substituents at the 11β-position that are larger than the chloromethyl group. It has been observed that while small 11β-substituents like methoxy (B1213986) or ethyl result in ER agonists, larger hydrophobic groups tend to produce antiestrogenic compounds. mdpi.comnih.gov The antagonistic activity appears to depend more on the size of the 11β-substituent than its specific chemical nature. mdpi.com

Several classes of analogs have been synthesized:

11β-Ether Derivatives: The attachment of dimethylaminoethoxy or dimethylaminopropoxy groups at the 11β-position of estradiol resulted in compounds with drastically reduced uterotrophic activity, although they did not show antiuterotrophic effects at the tested doses. nih.gov More stable ether derivatives have been reported as highly active anti-estrogens. mdpi.com

11β-Ester Derivatives: Carboxylic acid esters have been synthesized at the 11β-position to create "soft" estrogens or pro-ligands. acs.org These compounds are designed to be hormonally active but can be rapidly hydrolyzed and inactivated by non-specific esterases in the body, limiting their systemic action. acs.org For example, the methyl ester of 11β-acetoxyestradiol was an effective estrogen, but increasing the chain length to propionate (B1217596) significantly reduced its activity. acs.org

11β-Aryl Derivatives: In an effort to develop potent ER antagonists suitable for drug conjugation, 11β-(4-substituted phenyl) estradiol analogs have been synthesized. nih.gov These studies aim to create high-affinity antagonists that can be modified with terminal groups found in therapeutic drugs or imaging agents. nih.gov

These synthetic strategies highlight the versatility of the estradiol scaffold and the critical role of the 11β-position in determining the pharmacological outcome of ligand-receptor interactions. nih.gov

Molecular Interaction Profiles with Estrogen Receptors

Quantitative Analysis of Estrogen Receptor Binding Affinity and Kinetics

The interaction of 11β-Chloromethylestradiol with estrogen receptors is characterized by its potent binding affinity and distinct kinetic profile.

Determination of Relative Binding Affinities (RBA) for Estrogen Receptors

11β-Chloromethylestradiol exhibits a remarkably high relative binding affinity (RBA) for estrogen receptors, significantly surpassing that of the endogenous ligand, estradiol (B170435) (E2). wikipedia.org Studies have reported a wide range for its RBA, from 230% to as high as 3,320% of that of estradiol, depending on the specific experimental conditions and the source of the receptor (e.g., rat uterus, lamb uterus, or MCF-7 human breast cancer cells). wikipedia.orgnih.govaacrjournals.org For instance, in MCF-7 cells, the apparent RBA of 11β-CME2 was determined to be 230%. nih.govaacrjournals.org Another study using a competitive binding assay with calf uterine estrogen receptor found the RBA to be 184%. nih.gov The linkage of the 11β-chloromethyl group to the estradiol backbone is credited with this dramatic increase in binding affinity. nih.gov In contrast to its high affinity for ERs, 11β-CME2 displays a much lower affinity for sex hormone-binding globulin (SHBG), with an RBA of approximately 14% compared to estradiol. wikipedia.org

| Compound | Receptor/Protein | Relative Binding Affinity (RBA) (%) | Source |

| 11β-Chloromethylestradiol | Estrogen Receptor | 184 - 3,320 | wikipedia.orgnih.govnih.gov |

| 11β-Chloromethylestradiol | Sex Hormone-Binding Globulin (SHBG) | ~14 | wikipedia.org |

| Estradiol | Estrogen Receptor | 100 | nih.gov |

| 11β-Bromomethylestradiol | Estrogen Receptor | 15 | nih.govaacrjournals.org |

Elucidation of Association and Dissociation Kinetics with Estrogen Receptors

The kinetic profile of 11β-Chloromethylestradiol's interaction with the estrogen receptor is as notable as its high affinity. It is characterized by a slow dissociation from the receptor. wikipedia.org One study measured a slow, single-phase dissociation at 30°C with a rate constant of 1.3 x 10⁻³ min⁻¹. nih.gov This is in contrast to the biphasic dissociation pattern observed for estradiol under the same conditions, where the slower component has a dissociation rate constant of 16.7 x 10⁻³ min⁻¹. nih.gov

Another investigation revealed a biphasic dissociation for [³H]CME2 from the calf uterine estrogen receptor. nih.gov This included a fast-dissociating component (t½ = 4 min at both 0°C and 28°C) and a significantly larger, slow-dissociating component (t½ > 50 h at both 0°C and 28°C). nih.gov Despite initial suggestions that the binding might be covalent, subsequent studies confirmed that the interaction is fully reversible. wikipedia.orgnih.gov The unusually slow dissociation kinetics contribute to the formation of a highly stable, quasi-irreversible steroid-receptor complex. nih.govnih.gov

| Ligand | Receptor | Temperature (°C) | Dissociation Characteristics | t½ (half-life) | Dissociation Rate Constant (min⁻¹) | Source |

| 11β-Chloromethylestradiol | Calf Uterine ER | 30 | Single phase | - | 1.3 x 10⁻³ | nih.gov |

| [³H]CME2 | Calf Uterine ER | 0 | Biphasic (fast component) | 4 min | - | nih.gov |

| [³H]CME2 | Calf Uterine ER | 0 | Biphasic (slow component) | > 50 h | - | nih.gov |

| [³H]CME2 | Calf Uterine ER | 28 | Biphasic (fast component) | 4 min | - | nih.gov |

| [³H]CME2 | Calf Uterine ER | 28 | Biphasic (slow component) | > 50 h | - | nih.gov |

| Estradiol | Calf Uterine ER | 30 | Biphasic (slower component) | - | 16.7 x 10⁻³ | nih.gov |

Investigation of Cooperative Binding Phenomena with Estrogen Receptors

The binding of 11β-Chloromethylestradiol to the estrogen receptor exhibits positive cooperativity. nih.gov Equilibrium binding analysis with calf uterine estrogen receptor produced curvilinear Scatchard plots and Hill coefficients between 1.4 and 1.5, which is indicative of a positive cooperative interaction. nih.gov This cooperative binding behavior is indistinguishable from that observed with estradiol. nih.gov It is proposed that such positive cooperativity reflects conformational changes within the receptor dimer's DNA-binding domain, which in turn enhances its affinity for estrogen responsive elements (EREs). drugbank.comnih.gov

Ligand-Induced Estrogen Receptor Dimerization and Kinetic Stabilization

Ligand binding is a critical step that influences the dimerization and stability of estrogen receptors. bmbreports.org 11β-Chloromethylestradiol, as a potent agonist, has been shown to significantly enhance the kinetic stability of the ERα ligand-binding domain (LBD) dimer. oup.com Compared to the unliganded (apo) receptor, 11β-CME2 increases the dimer's kinetic stability by a factor of five. oup.com This stabilization is even greater than that induced by the natural agonist, estradiol, which provides a 3.8-fold increase in stability. oup.com This suggests that the 11β-substituent plays a role in enhancing the kinetic stability of the dimer. oup.com Sucrose density gradient analysis has also shown that the complexes formed between the estrogen receptor from MCF-7 cells and either [³H]11β-CME2 or [³H]estradiol have identical sedimentation profiles, whether the receptor is in a monomeric or dimeric state. nih.gov

Conformational Dynamics of Estrogen Receptors Upon 11beta-Chloromethylestradiol Binding

The binding of a ligand to the estrogen receptor induces specific conformational changes that are crucial for its function. embopress.org Studies using site-directed spin labeling and electron paramagnetic resonance (EPR) spectroscopy have provided evidence that the estrogen receptor can exist in a range of conformations, with specific ones being preferentially stabilized by the bound ligand. nih.gov It is proposed that the positive cooperative binding observed with ligands like 11β-Chloromethylestradiol is a reflection of conformational changes that are transmitted to the DNA-binding domain of the receptor. nih.gov These ligand-induced conformational changes are thought to be a key factor in the subsequent steps of receptor activation and gene transcription. mdpi.com

Structural Basis of this compound Interaction with the Estrogen Receptor Ligand Binding Domain

The molecular basis for the high-affinity interaction of 11β-Chloromethylestradiol with the estrogen receptor lies within the architecture of the ligand-binding domain (LBD). The LBD contains a predominantly hydrophobic pocket that encapsulates the ligand. nih.gov The addition of a hydrophobic side-chain at the 11β position of the estradiol scaffold, such as the chloromethyl group, can enhance the ligand's ability to insert itself within this binding pocket. mdpi.com X-ray crystallographic data of a related compound, Z-CMIV, which also contains an 11β-chloromethyl group, suggests a strong interaction with aromatic amino acids within a hydrophobic groove of the ER hormone-binding domain. nih.gov This groove incorporates pockets that accommodate the 11β and 17α substituents, contributing to the high binding affinity. nih.gov The flexibility of the 11β side-chain is also considered a factor that favors this insertion and the resulting strong estrogenic profile. mdpi.com

Estrogen Receptor Subtype Selectivity and Specificity of 11beta Chloromethylestradiol

Differential Binding to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

11beta-Chloromethylestradiol (11β-CME) is a synthetic steroidal estrogen known for its very high affinity for the estrogen receptor (ER). wikipedia.org Research has consistently demonstrated that this compound exhibits significant selectivity for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ).

Studies measuring the relative binding affinity (RBA) of 11β-CME have shown it to be a highly potent ligand for ERα. Depending on the specific study, the RBA of 11β-CME for the estrogen receptor can range from 230% to as high as 3,320% of that of estradiol (B170435), the primary endogenous estrogen. wikipedia.org In direct competitive binding assays, the affinity of 11β-CME for the estrogen receptor has been estimated to be 10 to 30 times higher than that of estradiol. nih.gov This high affinity is coupled with a slow dissociation from the receptor, although the binding is fully reversible. wikipedia.orgnih.gov While specific comparative RBA values for ERβ are not as frequently reported, the literature consistently describes 11β-CME as being selective for ERα, implying a lower binding affinity for ERβ. nih.govtudublin.ie

Interactive Table: Comparative Binding of Ligands to Estrogen Receptors

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Notes |

| Estradiol | 100 | Endogenous reference ligand |

| 11β-Chloromethylestradiol | 230 - 3,320 wikipedia.org | Shows significantly higher affinity for ERα than estradiol |

Comparative Binding Profiles with Sex Hormone-Binding Globulin (SHBG)

Sex hormone-binding globulin (SHBG) is a plasma protein that binds sex hormones, regulating their bioavailability to tissues. nih.govmedlineplus.gov this compound displays a notably low affinity for SHBG. wikipedia.orgvrachi.name

Research indicates that 11β-CME has approximately 14% of the relative binding affinity of estradiol for SHBG. wikipedia.orgvrachi.name This low level of binding to SHBG is significant because it means a larger proportion of 11β-CME would remain "free" or unbound in the plasma. Unbound hormones are biologically active and available to interact with target receptors in tissues. medlineplus.gov In contrast, estradiol binds to SHBG with higher affinity, which modulates its availability. nih.gov

Interactive Table: Relative Binding Affinity of Estrogens for SHBG

| Compound | Relative Binding Affinity for SHBG (%) (vs. Estradiol) |

| Estradiol | 100 |

| 11β-Chloromethylestradiol | ~14 wikipedia.orgvrachi.name |

Mechanistic Insights into Estrogen Receptor Subtype Selectivity

The selectivity of this compound for ERα over ERβ is rooted in the structural differences between the ligand-binding domains (LBD) of the two receptor subtypes. mdpi.com Although the LBDs of ERα and ERβ are highly similar, they are not identical. Key differences in just a few amino acid residues within the binding pocket are responsible for the differential affinity of various ligands. mdpi.comnih.gov

The LBD of ERα and ERβ have a sequence identity of about 56%, but only two amino acid residues differ within the binding pocket itself: Leucine 384 in ERα corresponds to Methionine 336 in ERβ, and Methionine 421 in ERα corresponds to Isoleucine 373 in ERβ. mdpi.com The ERα binding cavity is also considered slightly larger than that of ERβ. mdpi.com

The subtype selectivity of 11β-CME is attributed to the presence of its bulky chloromethyl group at the 11β position of the steroid's core. oup.com This substituent can be accommodated within the slightly larger and more flexible ERα binding pocket, where it can form favorable interactions, contributing to its very high binding affinity. mdpi.comoup.com Conversely, it is believed that this bulky group creates a steric clash within the more constrained ligand-binding pocket of ERβ, leading to a weaker interaction and thus, lower binding affinity. mdpi.comnih.gov The ability to exploit such subtle differences in the receptor pockets is a key strategy in the design of subtype-selective estrogen receptor ligands. nih.gov

Mechanistic Investigations at the Cellular and Subcellular Levels in Experimental Systems

Modulation of Estrogen Receptor Cellular Localization and Content in Vitro

Cytosolic and Nuclear Receptor Redistribution

The synthetic steroidal estrogen, 11beta-Chloromethylestradiol (11β-CME), exhibits a profound impact on the subcellular distribution of the estrogen receptor (ER). In experimental systems utilizing MCF-7 human breast cancer cells, which are known to have high levels of estrogen receptors, treatment with 11β-CME leads to a rapid depletion of ER sites within the cytosol. nih.govaacrjournals.org Unlike the natural estrogen, estradiol (B170435), which prompts the accumulation of detectable ER in the nucleus, 11β-CME does not result in a similar measurable accumulation of nuclear receptors when assessed by exchange assays. nih.govaacrjournals.org This suggests that while 11β-CME induces a translocation or change in the state of the receptor, the resulting complex in the nucleus is not readily detectable by standard ligand exchange methods, possibly due to the strong and potentially irreversible nature of its binding. nih.govaacrjournals.org

In the absence of a hormonal ligand, estrogen receptors are primarily found in the cytoplasm. wikipedia.org Upon binding to an agonist like estradiol, the receptor undergoes a conformational change, migrates to the nucleus, dimerizes, and binds to specific DNA sequences known as hormone response elements to regulate gene transcription. wikipedia.org Studies have shown that even in the absence of estrogens, MCF-7 cells can have a significant portion of their estrogen receptors located in the nucleus. researchgate.net The interaction of 11β-CME with these receptors leads to a distinct redistribution pattern compared to estradiol, characterized by the loss of cytosolic receptors without a corresponding detectable increase in nuclear receptor sites. nih.govaacrjournals.org

Receptor Inactivation Mechanisms in Cell-Based Assays

This compound is characterized by its potent and seemingly irreversible interaction with the estrogen receptor, a process often termed "inactivation." nih.govaacrjournals.org When receptor preparations from MCF-7 cells or rat uteri are incubated with 11β-CME, a time- and concentration-dependent reduction in the number of available receptor sites is observed, as measured by [3H]estradiol exchange assays. nih.govaacrjournals.org This inactivation is thought to be due to the covalent attachment of 11β-CME to the estrogen receptor. nih.govaacrjournals.org

The inactivation process is remarkably efficient. At a concentration of 5 or 20 nM, 11β-CME can inactivate 80% to 85% of the estrogen receptors within 30 minutes at 21°C. nih.gov Even at a lower concentration of 2 nM, it can cause 20% to 40% inactivation. nih.gov The specificity of this interaction is demonstrated by the fact that pre-incubation with a high concentration of estradiol (2000 nM) can prevent this receptor inactivation, indicating that 11β-CME interacts directly with the estradiol binding site on the receptor. nih.govaacrjournals.org Although initially thought to be a covalent ligand, subsequent studies have suggested that the binding of 11β-CME is fully reversible, albeit with a very slow dissociation rate. wikipedia.orgnih.gov This slow dissociation from the receptor contributes to its high affinity and the observed "inactivation" in binding assays. wikipedia.orgnih.gov

Ligand-Induced Coactivator Recruitment and Coregulator Interactions

The biological activity of estrogenic compounds is mediated through the ligand-dependent recruitment of coregulatory proteins, such as coactivators and corepressors, to the estrogen receptor. nih.gov Upon binding an agonist, the ER undergoes a conformational change that facilitates the recruitment of coactivators, which are essential for the subsequent steps of gene transcription. nih.govresearchgate.net

This compound, as a potent agonist, effectively induces a conformation in the estrogen receptor that is conducive to coactivator binding. nih.govnih.gov This has been demonstrated in studies investigating the interaction of various ER ligands with coactivator proteins. For instance, the highly potent agonist activity of 11β-CME is associated with its ability to promote the recruitment of steroid receptor coactivators (SRCs). nih.govnih.gov The interaction between the ligand-bound ER and coactivators, which often contain LxxLL motifs, is a critical step in the activation of gene expression. researchgate.net

Studies comparing different estrogenic ligands have shown that the degree of functional impairment in mutant estrogen receptors often correlates with changes in receptor-coregulator binding interactions. nih.gov The ability of 11β-CME to potently activate the ER suggests it strongly promotes the necessary conformational changes for efficient coactivator recruitment, leading to robust transcriptional activation. nih.govoup.com

Influence on Estrogen Receptor-Mediated Gene Expression in Specific Cell Lines

The interaction of this compound with the estrogen receptor ultimately leads to the modulation of target gene expression. In MCF-7 cells, a well-established model for studying estrogen action, estrogens are known to regulate the expression of several genes, including the progesterone (B1679170) receptor (PR) and the pS2 gene (also known as TFF1). nih.govpensoft.net

As a potent estrogen agonist, 11β-CME is shown to be at least as potent as estradiol in increasing the cellular content of progesterone receptors. nih.govaacrjournals.org The induction of PR expression is a classic marker of estrogenic activity and indicates that 11β-CME effectively activates the ER-mediated transcriptional machinery. nih.gov Similarly, estrogens are known to induce the expression of the pS2 gene in MCF-7 cells, which is a primary transcriptional event. nih.gov The ability of 11β-CME to act as a potent estrogen suggests it would also stimulate the transcription of the pS2 gene. nih.govaacrjournals.orgnih.gov

It is noteworthy that the regulation of estrogen-responsive genes can be complex. For instance, in some MCF-7 cell sublines that have developed estrogen-independent growth, the regulation of the pS2 gene by estradiol can be altered, even while the regulation of the PR gene remains normal. nih.gov This highlights the intricate nature of ER-mediated gene expression and the potential for differential regulation of target genes.

Agonistic and Antagonistic Cellular Activities of this compound in Non-Clinical Models

Modulation of Cellular Proliferation in In Vitro Models (e.g., MCF-7 cells)

This compound consistently demonstrates potent estrogenic agonist activity in stimulating the proliferation of MCF-7 human breast cancer cells. nih.govaacrjournals.org MCF-7 cells are an established in vitro model for studying hormone-responsive breast cancer, as their growth is stimulated by estrogens. meliordiscovery.com

Despite its very strong and seemingly irreversible binding to the estrogen receptor, 11β-CME acts as a powerful agonist, promoting cell growth. nih.govaacrjournals.org Its potency in stimulating MCF-7 cell proliferation is reported to be at least equivalent to that of the natural estrogen, estradiol, on a molar basis. nih.govaacrjournals.org This robust agonistic activity is a key characteristic of 11β-CME's biological profile in this experimental model.

The proliferative response of MCF-7 cells to estrogens can be influenced by various factors, including the specific laboratory strain of the cells and the involvement of other signaling pathways, such as those activated by the IGF type I receptor. nih.gov However, across different studies, the strong proliferative effect of 11β-CME in estrogen-dependent MCF-7 cells is a consistent finding. nih.govaacrjournals.org

Effects on Downstream Gene Product Levels (e.g., Progesterone Receptor, Plasminogen Activator)

Investigations into the biological activity of this compound (CME) at the cellular level have demonstrated its function as a potent estrogen agonist. nih.gov Its strong, and potentially irreversible, interaction with the estrogen receptor (ER) triggers downstream effects characteristic of estrogenic compounds, including the modulation of specific gene product levels. nih.gov Research has particularly focused on its impact on the expression of progesterone receptors and the activity of plasminogen activators in experimental systems like the MCF-7 human breast cancer cell line. nih.gov

Effects on Progesterone Receptor Levels

As an estrogen agonist, this compound has been shown to effectively increase the cellular content of progesterone receptors (PR). nih.gov This is a well-established consequence of estrogen receptor activation, which stimulates the synthesis of both RNA and protein required for PR production. nih.gov

In studies using MCF-7 human breast cancer cells, which are rich in estrogen receptors, this compound proved to be at least as potent as the natural estrogen, estradiol, in elevating the cellular concentration of progesterone receptors. nih.gov This indicates that despite its apparently irreversible binding to the estrogen receptor, the compound retains a powerful ability to induce this specific estrogen-regulated gene product. nih.gov

Further research with a related derivative, Z-17alpha-(2-iodovinyl)-11beta-chloromethyl estradiol (Z-CMIV), corroborated these findings. In both in vitro experiments with MCF-7 cells and in vivo studies using the rat uterus, Z-CMIV was found to be as potent as estradiol in increasing progesterone receptor concentrations. nih.gov

Effects on Plasminogen Activator Levels

In addition to its influence on progesterone receptor levels, this compound also stimulates plasminogen activator activity. nih.gov Plasminogen activators are proteases that play roles in various physiological processes, including tissue remodeling. mdpi.com In MCF-7 cells, treatment with this compound resulted in an increase in plasminogen activator activity, with a potency comparable to that of estradiol. nih.gov This effect is another hallmark of its action as a potent estrogen agonist, demonstrating its capacity to regulate multiple downstream gene pathways following its interaction with the estrogen receptor. nih.gov

Research Findings on Downstream Gene Product Modulation by this compound

| Experimental System | Compound | Downstream Gene Product | Observed Effect | Reference |

| MCF-7 Human Breast Cancer Cells | This compound (CME) | Progesterone Receptor | Increased cellular content | nih.gov |

| MCF-7 Human Breast Cancer Cells | This compound (CME) | Plasminogen Activator | Increased activity | nih.gov |

| MCF-7 Human Breast Cancer Cells (in vitro) | Z-17alpha-(2-iodovinyl)-11beta-chloromethyl estradiol (Z-CMIV) | Progesterone Receptor | Increased concentration, as potent as Estradiol | nih.gov |

| Rat Uterus (in vivo) | Z-17alpha-(2-iodovinyl)-11beta-chloromethyl estradiol (Z-CMIV) | Progesterone Receptor | Increased concentration, as potent as Estradiol | nih.gov |

Applications of 11beta Chloromethylestradiol As Research Probes and Tools in Chemical Biology

Utilization as Affinity Labeling Ligands for Estrogen Receptor Characterization

11beta-Chloromethylestradiol has been extensively investigated as a potential affinity labeling ligand for the estrogen receptor. aacrjournals.orgnih.gov Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules by using a ligand that binds with high affinity and subsequently forms a stable, often covalent, bond with the receptor.

Initial studies explored 11β-CME2 as an estradiol-based affinity label for ER in human breast cancer cells (MCF-7) and rat uterine preparations. aacrjournals.orgnih.gov These studies revealed that 11β-CME2 possesses a very high apparent relative binding affinity (RBA) for the MCF-7 estrogen receptor, measured at 230% compared to estradiol (B170435) (where estradiol is 100%). aacrjournals.orgnih.gov Incubation of ER preparations with 11β-CME2 resulted in a time- and concentration-dependent decrease in the number of available receptor sites as measured by subsequent exchange assays with radiolabeled estradiol. aacrjournals.orgnih.gov This process, termed "inactivation," suggested a very strong, potentially irreversible interaction at the estradiol binding site. aacrjournals.orgnih.gov For instance, exposing receptors to 5 or 20 nM 11β-CME2 for 30 minutes at 21°C led to an 80-85% inactivation of the receptor population. nih.gov

However, further research clarified the nature of this interaction. While the 11β-CME2-ER complex is extraordinarily stable, it was ultimately demonstrated to be fully reversible, not covalent. wikipedia.orgnih.gov Experiments using tritium-labeled 11β-CME2 showed that its binding to the ER from various sources, including lamb and rat uterus and MCF-7 cells, was indeed reversible. nih.gov Despite its reversibility, the complex dissociates very slowly and fails to undergo exchange with estradiol over extended periods, which explains the initial observations of apparent irreversibility. nih.govnih.gov This contrasts with ligands that form true covalent bonds, such as tamoxifen (B1202) aziridine. nih.gov The linkage of the 11β-chloromethyl group to the estradiol backbone dramatically increases the binding affinity, leading to the formation of a quasi-irreversible steroid-receptor complex. nih.gov

| Compound | Reference Ligand | RBA (%) | Source/Cell Line | Citation |

|---|---|---|---|---|

| 11β-Chloromethylestradiol (CME) | Estradiol | 230 | MCF-7 Cells | aacrjournals.orgnih.gov |

| 11β-Chloromethylestradiol (CME2) | Estradiol | 184 | Calf Uterine Receptor | nih.gov |

| Z-CMIV (derivative of 11β-CME2) | Estradiol | 1008 | Estrogen Receptor | nih.gov |

| E-CMIV (derivative of 11β-CME2) | Estradiol | 820 | Estrogen Receptor | nih.gov |

Application of Radiolabeled this compound for Estrogen Receptor Quantification in Tissue Extracts

The development of a tritium-labeled version, [3H]this compound, has proven highly useful for the direct study and quantification of estrogen receptors in tissue extracts. nih.govnih.gov Its very high affinity and slow dissociation kinetics make it a superior ligand for accurately measuring ER concentrations in biological samples, such as tumors and uterine tissues. nih.gov

In studies using crude calf uterine cytosol, the interaction between the ER and [3H]11β-chloromethylestradiol was characterized by an equilibrium dissociation constant (Kd) of 2.8 x 10⁻¹⁰ M, indicating a very tight binding interaction. nih.gov The dissociation kinetics were notably slow, with a single-phase dissociation rate constant of 1.3 x 10⁻³ min⁻¹ at 30°C. nih.gov This is significantly slower than the dissociation of the natural ligand, estradiol, which exhibits a biphasic pattern with its slower component dissociating at a rate of 16.7 x 10⁻³ min⁻¹. nih.gov

Further investigation into the binding of [3H]11β-CME2 with calf uterine ER revealed a positive cooperative interaction, resulting in curvilinear Scatchard plots and Hill coefficients of 1.4-1.5. nih.gov The dissociation kinetics in this study were found to be biphasic, with a very slow dissociating component that constituted the vast majority of the bound ligand (85-91%) and had a half-life (t1/2) of over 50 hours at both 0°C and 28°C. nih.gov This stability makes the radiolabeled compound an excellent tool for receptor assays, as it minimizes the dissociation of the ligand-receptor complex during the experimental procedure. nih.gov Additionally, radiolabeled derivatives, such as [125I]-Z-CMIV, have been developed to detect and quantify altered ER forms that may have a low binding affinity for estradiol. nih.gov

| Parameter | Value | Conditions/Tissue | Citation |

|---|---|---|---|

| Equilibrium Dissociation Constant (Kd) | 2.8 x 10⁻¹⁰ M | Calf Uterine Cytosol | nih.gov |

| Dissociation Rate Constant | 1.3 x 10⁻³ min⁻¹ | 30°C, single phase | nih.gov |

| Dissociation Half-Life (t1/2) of Slow Component | > 50 hours | 0°C and 28°C, biphasic | nih.gov |

| Hill Coefficient | 1.4 - 1.5 | Calf Uterine Receptor | nih.gov |

Integration into In Vitro Estrogen Receptor Binding Assays and High-Throughput Screening Systems

This compound is a valuable reagent in various in vitro assay systems designed to screen for and characterize ligands of the estrogen receptor. aacrjournals.orgoup.com Its high potency and well-characterized interaction with the ER make it a useful positive control and competitive ligand in these assays. oup.com

In competitive binding assays, unlabeled 11β-CME2 is used to compete with a radiolabeled ligand (like [3H]estradiol) to determine the relative binding affinities of test compounds. aacrjournals.orgresearchgate.net Its high affinity provides a steep competition curve, which can be useful for accurately assessing the potency of other ligands. aacrjournals.org The compound has been included in substance lists for the evaluation of in vitro ER binding assays by bodies such as the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). nih.gov

More advanced, high-throughput screening (HTS) systems also benefit from the properties of 11β-CME2. For example, it has been used as a reference agonist in fluorescence-based assays that measure the stability of ER dimers. oup.com In these systems, 11β-CME2, described as a highly potent agonist, caused a 5-fold increase in the kinetic stability of the ERα ligand-binding domain dimer compared to the unbound receptor. oup.com Such assays provide a functional in vitro method for assessing the agonist or antagonist character of novel compounds. oup.com While large-scale screening programs like ToxCast utilize a suite of 18 different HTS assays to create a comprehensive ER pathway model, the principles of ligand binding, competition, and functional response measured in these assays are the same ones exemplified by the use of potent tool compounds like 11β-CME2. europa.euplos.org

Use in Experimental Models for Receptor Biology Studies (e.g., Rat Uterus, Calf Uterus, Cellular Xenograft Models)

This compound and its derivatives have been instrumental in studying estrogen receptor biology across a range of experimental models, from tissue preparations to cell lines and animal models. aacrjournals.orgnih.govnih.gov

Calf and Rat Uterus: Cytosol preparations from calf and rat uteri have been standard models for fundamental studies of ER binding kinetics. aacrjournals.orgnih.govnih.govnih.gov These systems were used to determine the binding affinity, dissociation rates, and reversible nature of 11β-CME2. nih.govnih.govnih.gov In in vivo studies using the rat uterus, an iodovinyl derivative of 11β-CME2 (Z-CMIV) proved to be as potent as estradiol in stimulating uterine growth and regulating progesterone (B1679170) and estrogen receptor concentrations, demonstrating its strong agonistic activity in a physiological context. nih.gov

Cellular Models (MCF-7): The human breast cancer cell line MCF-7, which is rich in estrogen receptors, has been a cornerstone for investigating the cellular effects of 11β-CME2. aacrjournals.orgnih.govnih.gov In these cells, 11β-CME2 acts as a potent estrogen agonist, stimulating cell proliferation and increasing the cellular content of progesterone receptors and plasminogen activator activity. aacrjournals.org It was observed that incubating MCF-7 cells with 11β-CME2 led to a rapid loss of detectable ER sites in the cytosol without a corresponding accumulation of measurable receptors in the nucleus, a finding attributed to the tight binding of the ligand that prevents detection by standard exchange assays. aacrjournals.orgnih.gov

Xenograft Models: The utility of 11β-CME2 extends to in vivo cancer models. nih.gov A radiolabeled derivative, [123I]Z-17α-iodovinyl-11β-chloromethyl-estradiol ([123I]Z-CMIV), was used for imaging human breast carcinoma xenografts in mice. nih.gov The study showed a continuous and selective accumulation of the radiotracer in ER-positive tumors, achieving a high target-to-nontarget tissue ratio. nih.gov This receptor-mediated uptake confirms that the high affinity observed in vitro translates to selective targeting in a complex in vivo environment, highlighting its potential for diagnostic applications. nih.govrsna.org These xenograft models are crucial for evaluating therapies targeting hormone-driven cancers. altogenlabs.com

Advanced Analytical Methodologies for 11beta Chloromethylestradiol Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds like 11β-CME2. polymersolutions.com It is widely employed in pharmaceutical research for assaying purity, analyzing complex mixtures, and for preparative purification of synthesized compounds. polymersolutions.combasicmedicalkey.com

The core principle of HPLC involves pumping a liquid mobile phase containing the sample mixture through a column filled with a solid stationary phase at high pressure. wikipedia.org The separation of components is achieved based on their differential interactions with the stationary phase. wikipedia.orgsigmaaldrich.com For a steroidal molecule like 11β-CME2, Reversed-Phase HPLC (RP-HPLC) is the most common mode. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar aqueous-organic mixture. wikipedia.org More hydrophobic molecules, like steroids, interact more strongly with the stationary phase, leading to longer retention times. wikipedia.org

For analytical purposes, HPLC is used to determine the purity of 11β-CME2 samples and to quantify its concentration. A typical system would use a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. basicmedicalkey.commst.or.jp Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring in the estradiol (B170435) structure absorbs UV light. polymersolutions.com For preparative HPLC, the same principles apply but on a larger scale, using wider columns to isolate and purify 11β-CME2 from reaction byproducts and impurities. polymersolutions.com

| Parameter | Typical Specification for Steroid Analysis | Purpose |

| Mode | Reversed-Phase (RP-HPLC) wikipedia.org | Separates molecules based on hydrophobicity; suitable for non-polar steroids. |

| Column | C18 or C8, 3-5 µm particle size basicmedicalkey.com | The non-polar stationary phase that retains the steroid. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient basicmedicalkey.com | The polar liquid phase that elutes the compound. A gradient allows for the efficient elution of compounds with varying polarities. |

| Detector | UV/Vis or Photodiode Array (PDA) polymersolutions.com | Detects the compound based on its absorbance of UV light, characteristic of the phenolic ring in estradiol. |

| Flow Rate | 0.5 - 2.0 mL/min basicmedicalkey.com | Controls the speed of the separation and influences resolution. |

Mass Spectrometry Techniques for Identification of Metabolites and Impurities in Research Samples

Mass spectrometry (MS) is a powerful tool for the structural elucidation of pharmaceutical impurities and metabolites due to its high sensitivity and specificity. americanpharmaceuticalreview.compharmafocusamerica.com When coupled with a separation technique like HPLC (LC-MS), it becomes an essential methodology for analyzing 11β-CME2 research samples. phenomenex.comnih.gov The process allows for the detection and identification of low-level impurities from synthesis or degradation products, as well as potential metabolites formed in biological studies. americanpharmaceuticalreview.comphenomenex.com

The general strategy for identifying an unknown impurity or metabolite involves several steps. First, LC-MS is used to obtain the molecular weight of the unknown compound from its molecular ion peak ([M+H]+ or [M-H]-). americanpharmaceuticalreview.com High-resolution mass spectrometry (HR-MS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. americanpharmaceuticalreview.comnih.gov

The next step is tandem mass spectrometry (MS/MS), where the molecular ion of the unknown is isolated, fragmented, and the resulting fragment ions are analyzed. pharmafocusamerica.com The fragmentation pattern provides crucial structural information. pharmafocusamerica.com For a steroidal compound like 11β-CME2, characteristic fragmentation would involve losses of small molecules like water (H₂O) or hydrogen chloride (HCl) from the chloromethyl group, and cleavages within the steroid's ring structure. americanpharmaceuticalreview.com By comparing the fragmentation pattern of the unknown to that of the parent compound (11β-CME2), the site of modification or the structure of the impurity can be deduced.

| Compound | Parent Ion [M+H]⁺ (m/z) | Potential Key Fragments (m/z) | Interpretation of Fragmentation |

| 11beta-Chloromethylestradiol | 337.16 | 319.15 | Loss of H₂O |

| 301.14 | Loss of HCl | ||

| 287.18 | Loss of CH₂Cl group | ||

| Hypothetical Metabolite (Hydroxylated) | 353.16 | 335.15 | Loss of H₂O |

| 317.14 | Loss of H₂O and HCl |

Spectroscopic Methods for Molecular Interaction Analysis (e.g., Fluorescence Spectroscopy, X-ray Crystallography)

Understanding how 11β-CME2 interacts with its biological target, the estrogen receptor (ER), is fundamental to its research. Spectroscopic methods provide insights into the structural and dynamic aspects of these molecular interactions. unl.ptmdpi.com

X-ray Crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. libretexts.org In the context of 11β-CME2, this method can be used to solve the crystal structure of the ligand itself or, more importantly, the structure of the ER's ligand-binding domain (LBD) when complexed with 11β-CME2. libretexts.org This provides a static, high-resolution snapshot of the binding pose, revealing the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov For instance, X-ray crystallographic data for a closely related compound, Z-CMIV, was used to postulate how the 11β-chloromethyl group interacts within a hydrophobic groove of the ER's hormone-binding domain. nih.gov Such structural information is invaluable for understanding the basis of the compound's high affinity and for designing new derivatives. nih.gov

Fluorescence Spectroscopy is a sensitive method used to study the binding of a ligand to a protein. horiba.comedinst.com Many proteins, including the estrogen receptor, have intrinsic fluorescence due to the presence of aromatic amino acids like tryptophan and tyrosine. nih.gov When a ligand like 11β-CME2 binds to the receptor, it can cause a change in the local environment of these fluorescent amino acids, leading to a quenching (decrease) or enhancement of the fluorescence signal. nih.govdovepress.com By titrating the protein with increasing concentrations of the ligand and monitoring the change in fluorescence, one can determine key binding parameters such as the binding constant (Ka) and the stoichiometry of the interaction. dovepress.com This technique provides information about the binding affinity and the conformational changes the protein undergoes upon ligand binding in a solution state. nih.govdovepress.com

| Spectroscopic Method | Information Obtained | State of Sample | Key Application for 11β-CME2 Research |

| X-ray Crystallography | High-resolution 3D atomic structure. libretexts.org | Crystalline solid | Determining the precise binding mode of 11β-CME2 within the estrogen receptor's binding pocket. nih.gov |

| Fluorescence Spectroscopy | Binding affinity (Ka), stoichiometry, conformational changes. dovepress.com | Solution nih.gov | Quantifying the strength of the interaction between 11β-CME2 and the estrogen receptor in a physiological buffer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, dynamics, identification of binding site. mdpi.com | Solution unl.pt | Studying the dynamics of the receptor upon ligand binding and mapping the interaction surface. |

Advanced Sample Preparation Strategies for Complex Biological Matrices in Research Contexts

The analysis of 11β-CME2 in biological matrices such as plasma, serum, or tissue homogenates presents a significant analytical challenge due to the complexity of these samples. mdpi.com These matrices contain high concentrations of interfering substances like proteins, lipids, and salts, which can suppress instrument signals and damage analytical columns. chromatographyonline.com Therefore, robust sample preparation is a mandatory step to isolate and concentrate the analyte of interest before instrumental analysis by LC-MS or HPLC. chromatographyonline.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a classic method based on the partitioning of the analyte between two immiscible liquid phases. For a relatively non-polar steroid like 11β-CME2, LLE would involve extracting it from the aqueous biological sample (e.g., plasma) into a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether. mdpi.com This process effectively separates the steroid from polar, water-soluble interferences.

Solid-Phase Extraction (SPE) is a more selective and widely used technique that has largely replaced LLE for many bioanalytical applications. mdpi.comchromatographyonline.com SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). chromatographyonline.com For 11β-CME2, a reversed-phase SPE cartridge (e.g., C18) would be used. The steroid is retained on the non-polar sorbent while polar interferences are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent. mdpi.com This not only cleans the sample but also concentrates the analyte, improving detection sensitivity.

Protein Precipitation (PPT) is a simpler but less clean method often used for high-throughput screening. It involves adding a large volume of an organic solvent (like acetonitrile) or an acid to the biological sample to denature and precipitate the abundant proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may leave other interferences like lipids and salts in the final extract.

| Preparation Strategy | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Differential partitioning between two immiscible liquids. mdpi.com | Inexpensive, removes highly polar interferences. | Can be labor-intensive, uses large volumes of organic solvents, may form emulsions. chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid support, interferences are washed away. chromatographyonline.com | High recovery, high concentration factor, selective, amenable to automation. chromatographyonline.com | More expensive than LLE, method development can be required. mdpi.com |

| Protein Precipitation (PPT) | Proteins are denatured and removed by centrifugation. researchgate.net | Fast, simple, inexpensive, good for high-throughput. | Less clean extracts, potential for ion suppression in MS analysis. researchgate.net |

Future Directions and Emerging Research Avenues for 11beta Chloromethylestradiol Studies

Exploration of Allosteric Modulation Mechanisms of Estrogen Receptors

The estrogen receptor is not a static entity; its structure and function are subject to allosteric modulation, where binding at one site influences activity at another. nih.gov The binding of ligands, co-regulator proteins, and even specific DNA sequences known as estrogen response elements (EREs) can induce distinct conformational changes in the receptor, which in turn dictate the cellular response. oup.comnih.govoup.com Studies have shown that different ERE sequences can allosterically modulate the ER's conformation, influencing the recruitment of specific coactivator proteins and leading to differential gene expression. nih.gov

11beta-Chloromethylestradiol, with its very high affinity and slow dissociation kinetics, is an ideal probe to investigate these allosteric mechanisms. wikipedia.orgnih.gov Its binding is considered quasi-irreversible, locking the receptor into a specific, highly stable, and active conformation. nih.gov Research has demonstrated that 11β-CME2 is a highly potent agonist that can increase the kinetic stability of the ERα ligand-binding domain (LBD) dimer by five-fold. oup.com

Future research can utilize 11β-CME2 to:

Stabilize and Isolate Specific ER Conformations: Its slow dissociation allows for the stabilization and purification of the ER in a defined agonist-bound state. This would facilitate high-resolution structural studies, such as cryo-electron microscopy, to resolve the precise structural changes induced by a high-potency agonist.

Analyze Co-regulator Interactions: By locking the ER in a potent activation state, 11β-CME2 can be used in proteomic studies to identify the full complement of co-activators and other interacting proteins that are recruited to this specific conformation. This can reveal novel components of the ER transcriptional complex.

Investigate DNA-Induced Allostery: The interaction between the 11β-CME2-bound ER and different ERE sequences can be examined to understand how a pre-existing, stable ligand-induced conformation is further modulated by DNA binding. nih.gov This could clarify how ligand and DNA inputs are integrated to produce a specific transcriptional output.

Development of Next-Generation Estrogen Receptor-Targeting Research Probes

Effective research probes are critical for visualizing and quantifying biological targets and their interactions. This compound has already served as a foundational molecule for such probes due to its superior binding characteristics compared to the endogenous ligand, estradiol (B170435). wikipedia.org It has been successfully developed as a tritiated radiolabel ([³H]11β-CME2) for the sensitive detection and assay of estrogen receptors in tissues and tumor samples. nih.gov

The development of next-generation probes is essential, particularly for targeting ER mutants that arise in therapy-resistant breast cancer. researchgate.netaacrjournals.orgmdpi.com The structure of 11β-CME2 provides a valuable scaffold for designing these new agents.

Future research avenues include:

Probes for Imaging: The core structure of 11β-CME2 can be modified to incorporate positron-emitting radionuclides (e.g., Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) imaging. nih.gov Such probes could offer improved sensitivity and specificity for imaging ER-positive tumors in vivo.

Fluorescent Probes: Conjugating fluorescent dyes to the 11β-CME2 scaffold could create high-affinity fluorescent probes. These would be invaluable for advanced microscopy techniques to study receptor dynamics, such as dimerization, nuclear translocation, and chromatin binding in living cells. bmbreports.org

Mutant-Specific Probes: The 11β-chloromethyl group dramatically increases binding affinity. nih.gov This principle can be applied to design new ligands with modified backbones that show preferential binding to clinically relevant ER mutants (e.g., Y537S, D538G), which are often constitutively active. researchgate.netaacrjournals.org These probes would be crucial for studying the biology of resistant cancers.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand biological phenomena from a holistic perspective by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics. benthamscience.comnih.gov This approach moves beyond linear pathways to construct complex interaction networks that more accurately represent cellular processes. nih.govmdpi.com

While specific systems-level studies on 11β-CME2 are not yet prevalent, its properties as a potent and specific chemical perturbagen make it an ideal tool for such analyses. By introducing a strong and sustained signal through a single node (the ER), researchers can map the global response of the cellular network.

Future studies could integrate 11β-CME2 as follows:

Multi-Omics Profiling: ER-positive cancer cells can be treated with 11β-CME2, followed by high-throughput analysis of the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome. This would provide a comprehensive, time-resolved dataset of the cellular changes induced by potent ER activation. frontiersin.org

Network Inference: The resulting multi-omics data can be used to construct and refine computational models of the ER signaling network. frontiersin.org This can uncover previously unknown connections, feedback loops, and downstream effector pathways that are regulated by estrogen signaling.

Hypothesis Generation: A systems-level understanding can generate new, testable hypotheses. benthamscience.com For example, network analysis might predict that potent ER activation by 11β-CME2 leads to the unexpected down-regulation of a key survival pathway, suggesting novel therapeutic vulnerabilities.

Investigation of Cross-Talk with Other Signaling Pathways in In Vitro Systems

Estrogen receptor signaling does not operate in isolation. It engages in extensive cross-talk with other major signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation and survival. nih.govnih.gov This interplay is complex; for instance, membrane-associated ER can rapidly activate kinase cascades, and in turn, kinases can phosphorylate and modulate the activity of the nuclear ER. nih.gov

Understanding this cross-talk is crucial, as it is often implicated in the development of resistance to endocrine therapies. nih.gov 11β-CME2 provides a tool to specifically trigger the ER-initiated side of these conversations in a controlled in vitro setting.

Future research in this area can involve:

Mapping ER-Initiated Kinase Activation: Using in vitro cell models (e.g., breast cancer cell lines), treatment with 11β-CME2 can be used to precisely time the initiation of ER signaling. Downstream activation of key nodes in other pathways, such as the phosphorylation of ERK, AKT, and their substrates, can then be measured. This would help delineate the direct and indirect links between ER activation and other signaling networks.

Role of Scaffolding Proteins: The interaction between ER and scaffold proteins, which physically link different signaling pathways, is a key mechanism of cross-talk. nih.govmdpi.com By using 11β-CME2 to induce a stable ER conformation, co-immunoprecipitation experiments can identify the specific scaffold proteins and signaling molecules that are brought into complex with the activated receptor.

Functional Outcomes of Cross-Talk: Beyond mapping the connections, it is vital to understand the functional consequences. In vitro assays for cell proliferation, migration, and apoptosis can be combined with specific inhibitors of cross-talk pathways (e.g., MEK or PI3K inhibitors). Using 11β-CME2 as the ER agonist in such experiments would clarify how much of the potent estrogenic effect is dependent on these interconnected pathways.

Compound Reference Table

| Compound Name | Abbreviation/Synonym |

| This compound | 11β-CME2, CME, ORG-4333 |

| Estradiol | E2 |

| 4-hydroxytamoxifen | |

| Z-17alpha-(2-iodovinyl)-11beta-chloromethyl estradiol-17beta | Z-CMIV |

| Palbociclib | |

| Ribociclib | |

| Abemaciclib | |

| Elacestrant |

Binding Properties of 11β-CME2

| Property | Finding | Source |

| Receptor Affinity | 230% to 3,320% of estradiol | wikipedia.org |

| Binding Reversibility | Fully reversible, but with very slow dissociation | wikipedia.orgnih.gov |

| Dimer Stability | Increases kinetic stability of ERα-LBD dimer by 5-fold | oup.com |

| Activation Potency | Higher than estradiol in converting non-activated ER monomers to activated forms | nih.gov |

Q & A

Q. What safety protocols are essential when handling 11beta-Chloromethylestradiol in laboratory settings?

- Methodological Answer : Ensure proper engineering controls (e.g., ventilation systems, eyewash stations) and personal protective equipment (PPE), including lab coats and gloves. Avoid ingestion/inhalation and follow hygiene practices (e.g., no eating/drinking in labs). While specific data for this compound may be limited, protocols for structurally similar estradiol derivatives recommend these measures . For novel compounds, adopt precautionary principles by referencing safety guidelines for analogous steroids.

Q. How should researchers design experiments to ensure reproducibility of results with this compound?

- Methodological Answer : Document experimental conditions rigorously, including solvent systems, temperature, and purity of reagents. Use standardized protocols for synthesis or biological assays, and validate results with independent replicates. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing methods to enable replication, such as providing spectral data (NMR, HPLC) and explicit reaction conditions .

Q. What strategies are recommended for conducting a literature review on this compound?

- Methodological Answer : Prioritize peer-reviewed journals, patents, and regulatory databases (e.g., PubMed, SciFinder). Use Boolean search terms (e.g., "this compound AND estrogen receptor affinity") and track citations in seminal papers. Cross-reference physicochemical data (e.g., melting points, solubility) with experimental observations to identify gaps or inconsistencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound?

- Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., batch purity, solvent effects). Compare results against structurally similar compounds (e.g., 17-beta-estradiol derivatives) to contextualize findings. Use advanced analytical techniques (e.g., X-ray crystallography for structural confirmation or LC-MS for purity assessment) to validate hypotheses. Document discrepancies transparently in supplementary materials .

Q. What ethical considerations apply when designing studies involving this compound and human subjects?

- Methodological Answer : Obtain approval from institutional review boards (IRBs) and ensure informed consent forms detail risks, benefits, and confidentiality measures. Address conflicts of interest (e.g., funding sources) and adhere to ethical codes (e.g., Helsinki Declaration). For preclinical studies, justify dosing regimens using pharmacokinetic data from animal models .

Q. How should statistical methods be selected for analyzing dose-response relationships with this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate assumptions (e.g., normality, homogeneity of variance) with tests like Shapiro-Wilk or Levene’s. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and report confidence intervals. Reference pharmacological guidelines for reporting bioactivity data .

Q. What methodologies are critical for characterizing the physicochemical properties of this compound?

- Methodological Answer : Conduct melting point analysis, UV-Vis spectroscopy, and chromatographic purity checks (HPLC). Compare observed properties (e.g., crystalline structure) with literature values for related steroids. For novel derivatives, provide full spectral characterization (e.g., H/C NMR, IR) and elemental analysis. Tabulate data using standardized formats (example below) :

| Property | Method Used | Observed Value | Reference Compound Value |

|---|---|---|---|

| Melting Point (°C) | Differential Scanning Calorimetry | 215–218 | 213–217 (17β-estradiol) |

| Solubility (mg/mL, DMSO) | Gravimetric Analysis | 12.4 ± 0.3 | 10.8 ± 0.2 (estradiol benzoate) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.